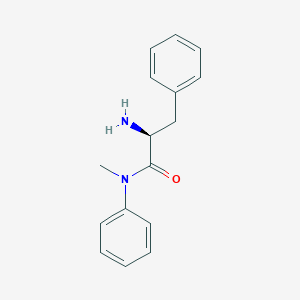
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide is an organic compound with a complex structure that includes an amino group, a methyl group, and two phenyl groups attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-methyl-N,3-diphenylpropanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction may proceed through a series of steps including amide bond formation, reduction, and protection/deprotection of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-N-methyl-N,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide: shares structural similarities with other amino acid derivatives and amides.
This compound: is similar to compounds like (2S)-2-amino-3-phenylpropanamide and (2S)-2-amino-N-methyl-3-phenylpropanamide.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H18N2O |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
(2S)-2-amino-N-methyl-N,3-diphenylpropanamide |
InChI |
InChI=1S/C16H18N2O/c1-18(14-10-6-3-7-11-14)16(19)15(17)12-13-8-4-2-5-9-13/h2-11,15H,12,17H2,1H3/t15-/m0/s1 |
InChI-Schlüssel |
XOZKPDCRIFTSNG-HNNXBMFYSA-N |
Isomerische SMILES |
CN(C1=CC=CC=C1)C(=O)[C@H](CC2=CC=CC=C2)N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


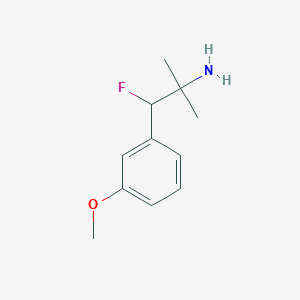
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine](/img/structure/B13338345.png)
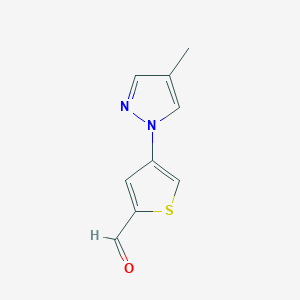
![tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B13338355.png)
![3-[(3-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13338359.png)
![4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile](/img/structure/B13338364.png)
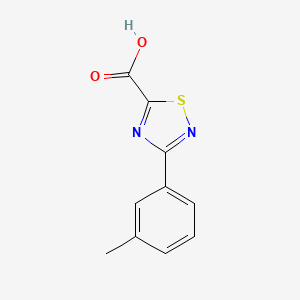
![4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13338379.png)
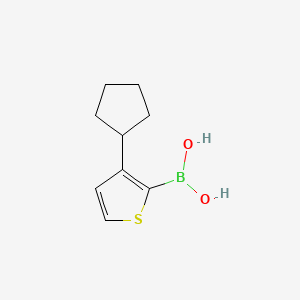
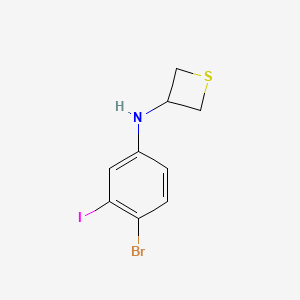
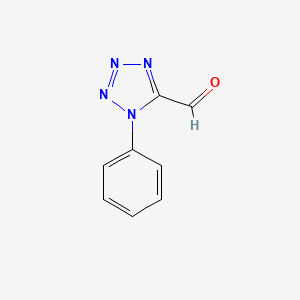
![(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole](/img/structure/B13338406.png)
![2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B13338423.png)

